![molecular formula C18H16N2O2 B240970 N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
N-[2-(1-naphthyloxy)ethyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-naphthyloxy)ethyl]isonicotinamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized by GlaxoSmithKline in the 1990s and has since gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been extensively studied for its potential applications in various fields, including sports doping, cancer treatment, and metabolic disorders. In sports, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation.
Mecanismo De Acción
N-[2-(1-naphthyloxy)ethyl]isonicotinamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and oxidative metabolism. It also leads to the downregulation of genes involved in inflammation and insulin resistance.
Biochemical and physiological effects:
N-[2-(1-naphthyloxy)ethyl]isonicotinamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, increased mitochondrial biogenesis, increased endurance, improved insulin sensitivity, and reduced inflammation. It has also been found to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide in lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other nuclear receptors. This specificity also allows for the investigation of the specific effects of PPARδ activation on various biological processes. However, one limitation of using N-[2-(1-naphthyloxy)ethyl]isonicotinamide is its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-naphthyloxy)ethyl]isonicotinamide. One direction is the investigation of its potential applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Another direction is the investigation of its potential cardioprotective effects in various cardiovascular diseases. Additionally, the development of more selective and potent PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of N-[2-(1-naphthyloxy)ethyl]isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(1-naphthyloxy)ethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
N-[2-(1-naphthyloxy)ethyl]isonicotinamide |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
N-(2-naphthalen-1-yloxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c21-18(15-8-10-19-11-9-15)20-12-13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12-13H2,(H,20,21) |
Clave InChI |
IJXKTIKIYDSBPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




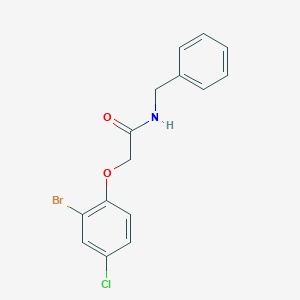


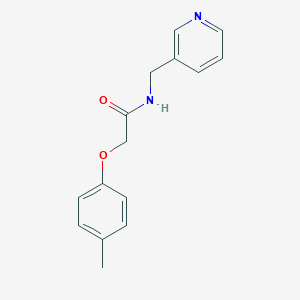
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
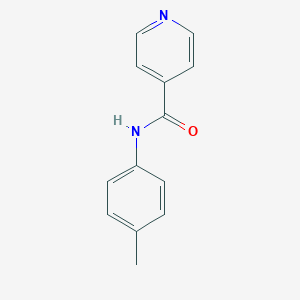
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
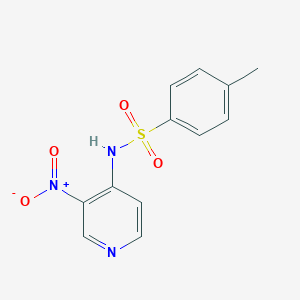
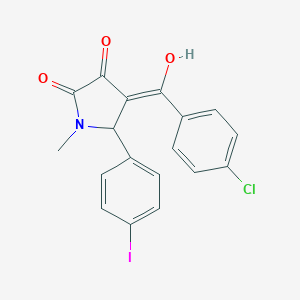
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)